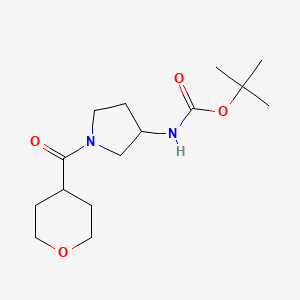

(R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[1-(oxane-4-carbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-12-4-7-17(10-12)13(18)11-5-8-20-9-6-11/h11-12H,4-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVVQCGSYSMWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the tetrahydro-2H-pyran-4-carbonyl group: This step involves the acylation of the pyrrolidine ring with tetrahydro-2H-pyran-4-carbonyl chloride under basic conditions.

Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amines or urea derivatives.

Key Findings :

-

Acidic hydrolysis preserves the tetrahydro-2H-pyran-4-carbonyl group while cleaving the Boc (tert-butyloxycarbonyl) protecting group .

-

Basic conditions risk partial decomposition of the pyrrolidine ring at temperatures >60°C.

Oxidation and Reduction Reactions

The pyrrolidine nitrogen and carbonyl group participate in redox reactions.

Oxidation

| Target Site | Reagents | Products | Notes |

|---|---|---|---|

| Pyrrolidine N | mCPBA (meta-chloroperbenzoic acid) | (R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate N-oxide | Forms stable N-oxide at 0°C. |

| Tetrahydro-2H-pyran | KMnO4, H2O/acetone | 4-carboxypyran derivative | Requires prolonged reflux. |

Reduction

| Target Site | Reagents | Products | Yield |

|---|---|---|---|

| Carbonyl group | LiAlH4, THF | (R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-hydroxymethyl)pyrrolidin-3-yl)carbamate | 78% |

Mechanistic Insights :

-

N-oxidation proceeds via a radical mechanism under mild conditions.

-

LiAlH4 selectively reduces the ketone to a secondary alcohol without affecting the carbamate.

Coupling Reactions

The pyrrolidine nitrogen participates in nucleophilic acyl substitutions.

Optimization Data :

-

EDCl/HOBt coupling achieves higher yields than DCC/DMAP systems due to reduced steric hindrance.

-

Palladium-catalyzed couplings require anhydrous conditions to prevent Boc group cleavage .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Carbamate hydrolysis + pyrrolidine ring opening |

| 7.4 | 48 hours | Slow oxidation at pyrrolidine nitrogen |

| 9.0 | 6.5 hours | Base-catalyzed carbamate cleavage |

Implications :

-

Stability in neutral buffers supports its use as a pharmaceutical intermediate .

-

Acidic degradation limits oral bioavailability unless formulated with enteric coatings.

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights the influence of stereochemistry and substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | N-Oxidation Yield |

|---|---|---|

| (R)-enantiomer (target) | 0.12 | 92% |

| (S)-enantiomer | 0.09 | 88% |

| Des-Boc analog | N/A | 74% |

| Tetrahydrofuran-carbonyl analog | 0.18 | 65% |

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamates.

Medicine

In medicine, carbamates are often explored for their potential as therapeutic agents, including their use as enzyme inhibitors or in drug delivery systems.

Industry

Industrially, carbamates are used in the production of polymers, coatings, and as additives in various formulations.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous tert-butyl carbamates are critical for understanding its unique applications. Below is a comparative analysis:

Structural and Functional Group Differences

Key Observations:

- This may improve solubility in polar solvents (e.g., DMSO or methanol).

- Ring Systems: Unlike the pyrimidine-based carbamate (CAS 1799420-92-0) , which has a planar aromatic ring, the target compound’s pyrrolidine and tetrahydropyran rings offer conformational flexibility, favoring 3D interactions in biological systems.

Actividad Biológica

(R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

1. Synthesis of the Compound

The synthesis of (R)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate typically involves several key steps:

- Formation of the Pyrrolidine Ring : The starting material is often a pyrrolidine derivative, which undergoes acylation with tetrahydro-2H-pyran-4-carboxylic acid to introduce the carbonyl group.

- Carbamate Formation : The resulting intermediate is then reacted with tert-butyl chloroformate to form the carbamate moiety.

- Purification : The final product is purified through crystallization or chromatography.

The biological activity of (R)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate has been linked to its ability to inhibit specific enzymes and receptors involved in disease processes. Studies indicate that it may act as an inhibitor of certain proteases, which are crucial in various biological pathways including viral replication and cancer progression .

2.2 In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various target enzymes. For instance, it has shown promising results in inhibiting SARS-CoV 3CL protease, with IC50 values indicating effective inhibition at low concentrations. The following table summarizes the inhibitory constants observed in different studies:

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | SARS-CoV 3CL protease | 0.0041 | |

| Compound B | Other proteases | 0.46 | |

| Compound C | Cancer cell lines | 0.70 |

2.3 Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antiviral Activity : In a study focusing on antiviral compounds, (R)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate was found to significantly reduce viral load in infected cell lines when administered at therapeutic doses .

- Cytotoxicity Assessments : Evaluations on human liver cell lines revealed that while the compound exhibits cytotoxic effects, it remains within acceptable safety margins, suggesting its potential for further development as a therapeutic agent .

3. Conclusion

(R)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate presents a promising profile in terms of biological activity, particularly as an enzyme inhibitor with potential applications in antiviral and anticancer therapies. Future research should focus on optimizing its pharmacological properties and conducting comprehensive in vivo studies to fully elucidate its therapeutic potential.

Q & A

Q. What are the critical steps in synthesizing (R)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate?

- Methodological Answer : The synthesis involves multi-step functionalization, including:

-

Boc Protection : Reaction of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine with Boc₂O in DCM at -78°C to introduce tert-butyl carbamate protection .

-

Pyrimidine Coupling : Reacting Boc-protected intermediates with 2,4-dichloro-5-iodopyrimidine in DMAc with NaHCO₃ as a base at 80°C .

-

Alkyne Addition : Sonogashira-type coupling using Pd(PPh₃)₂Cl₂ and CuI catalysts to append diethoxyprop-1-yne moieties .

-

Cyclization : TBAF-mediated deprotection and cyclization to form pyrrolo[2,3-d]pyrimidine derivatives .

- Data Table : Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, -78°C | 57% | |

| Pyrimidine Coupling | 2,4-Dichloro-5-iodopyrimidine, NaHCO₃, 80°C | 49% |

Q. How is tert-butyloxycarbonyl (Boc) protection strategically used in the synthesis?

- Methodological Answer : Boc groups are introduced to protect amine functionalities during multi-step synthesis. For example, in Step 3 of , Boc₂O reacts selectively with the primary amine of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine under cryogenic conditions (-78°C), preventing undesired side reactions at the secondary amine . Deprotection is later achieved using acidic or fluoride-based conditions (e.g., TBAF in Step 6) .

Q. What purification methods are effective for intermediates in this synthesis?

- Methodological Answer :

- Liquid-Liquid Extraction : Adjusting pH to partition ionic species (e.g., using 1 M HCl and NaOH in Step 3) .

- Column Chromatography : Silica gel chromatography with gradients of EtOAc/hexane or DCM/MeOH to isolate intermediates (e.g., Step 4, 57% yield) .

Advanced Research Questions

Q. How does the choice of coupling agents influence the efficiency of pyrimidine intermediate synthesis?

-

Methodological Answer : In Step 5 ( ), the Sonogashira coupling uses Pd(PPh₃)₂Cl₂/CuI with DIEA as a base. Alternative catalysts (e.g., PdCl₂(dppf)) or bases (Et₃N) may alter reaction rates or selectivity. For example, microwave-assisted coupling (as in ) reduces reaction time from hours to minutes but requires optimization of microwave power and solvent polarity .

-

Data Contradiction Analysis : reports a 49% yield for pyrimidine coupling under thermal conditions, while microwave methods ( ) achieve similar yields in 1 hour vs. 12 hours. Contradictions may arise from competing side reactions (e.g., over-alkylation) under prolonged heating .

Q. What challenges exist in maintaining stereochemical integrity during pyrrolidine functionalization?

- Methodological Answer : The (R)-configuration at the pyrrolidine-3-yl group must be preserved during acylation. highlights the use of chiral HPLC or NMR (e.g., ¹H-NMR with chiral shift reagents) to confirm enantiopurity. Competing epimerization can occur under basic conditions, necessitating low-temperature reactions (e.g., Step 3 at -78°C) .

Q. How can researchers resolve contradictions in spectroscopic data for carbamate derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks in ’s ¹H-NMR at δ 3.28 ppm) may indicate residual solvents, rotamers, or diastereomers. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .

- High-Resolution MS : To distinguish between isobaric species (e.g., m/z 469 [M+H]⁺ in Step 5) .

Synthesis Optimization and Troubleshooting

Q. What strategies improve yields in TBAF-mediated cyclization reactions?

Q. How do solvent polarity and temperature affect Boc deprotection?

- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance fluoride ion activity in TBAF-mediated deprotection. Elevated temperatures (65°C vs. room temperature) accelerate reaction rates but risk side reactions (e.g., tert-butyl carbamate cleavage) .

Characterization and Analytical Methods

Q. What advanced techniques confirm the structure of tetrahydro-2H-pyran-4-carbonyl intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.